ludongnin I

Description

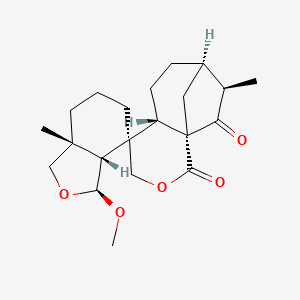

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H30O5 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(1'S,3S,3aR,4R,6'S,7aR,9'R,10'R)-3-methoxy-7a,10'-dimethylspiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione |

InChI |

InChI=1S/C21H30O5/c1-12-13-5-6-14-20(11-26-18(23)21(14,9-13)16(12)22)8-4-7-19(2)10-25-17(24-3)15(19)20/h12-15,17H,4-11H2,1-3H3/t12-,13-,14+,15-,17+,19+,20-,21+/m1/s1 |

InChI Key |

YPVJSAYFTDREBJ-CQVBDWECSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]5([C@H]4[C@H](OC5)OC)C)COC(=O)[C@]3(C2)C1=O |

Canonical SMILES |

CC1C2CCC3C4(CCCC5(C4C(OC5)OC)C)COC(=O)C3(C2)C1=O |

Origin of Product |

United States |

Isolation and Characterization of Ludongnin I from Natural Sources

Identification of Ludongnin I-Producing Organisms and Species

This compound is a specialized metabolite produced by plants belonging to the genus Isodon, a member of the Lamiaceae family. This genus is a rich source of structurally diverse diterpenoids, with over 1200 identified compounds nih.gov. While the specific species that produces this compound is not definitively named in the provided information, related compounds such as Ludongnin A have been isolated from Isodon rubescens mdpi.com. The consistent discovery of novel ent-kauranoid diterpenoids across various Isodon species, including I. serra, I. excisoides, and I. suzhouensis, strongly points to this genus as the primary natural reservoir of this compound and its analogs nih.govmdpi.comtandfonline.comnih.gov. The biosynthesis of these complex molecules is a result of intricate enzymatic pathways within the plant, leading to a wide array of chemical structures nih.gov.

Extraction Methodologies for this compound

The initial step in obtaining this compound involves its extraction from the plant material. This process is critical for efficiently liberating the compound from the cellular matrix.

Solvent Extraction Techniques

Solvent extraction is a foundational technique for the isolation of diterpenoids from Isodon species. The process typically begins with the air-dried and powdered aerial parts of the plant, such as twigs and leaves mdpi.com. A common approach involves reflux extraction with a polar solvent like ethanol (often an 80% aqueous solution) or methanol nih.govmdpi.commdpi.com. This is usually performed multiple times to ensure a thorough extraction of the target compounds.

Following the initial extraction, the crude extract is concentrated and then subjected to a process called liquid-liquid partitioning. This step separates compounds based on their differential solubility in immiscible solvents of varying polarities. A typical partitioning scheme involves successively treating the extract with petroleum ether, ethyl acetate, and water nih.govmdpi.com. The ent-kauranoid diterpenoids, including presumably this compound, are often concentrated in the ethyl acetate fraction nih.govmdpi.comnih.gov.

Advanced Extraction Methods

While traditional solvent extraction is widely used, the field of natural product chemistry is continually evolving. Advanced extraction methods offer potential improvements in efficiency and selectivity. Although not specifically detailed for this compound in the provided context, techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are increasingly employed for the extraction of various phytocompounds. These methods can reduce extraction time and solvent consumption. Another advanced technique is supercritical fluid extraction (SFE), which often utilizes supercritical carbon dioxide and is valued for its ability to yield clean extracts.

Purification Strategies for this compound

After obtaining an enriched extract, a multi-step purification process is necessary to isolate this compound in its pure form.

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification for complex natural product mixtures. This technique separates molecules based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography is invariably the primary method for the large-scale separation of the crude extract. The stationary phase most commonly used for the purification of ent-kauranoid diterpenoids is silica gel nih.govmdpi.comnih.gov. The enriched extract is loaded onto a column packed with silica gel, and a mobile phase, typically a gradient of solvents like petroleum ether and ethyl acetate, is passed through the column nih.govmdpi.com. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to pool those containing compounds with similar properties.

Other resins are also employed, such as macroporous resins and MCI gel, which can offer different selectivities tandfonline.comnih.gov. For instance, a D-101 macroporous resin has been used for the initial fractionation of an Isodon excisoides extract, with subsequent elution using varying concentrations of ethanol tandfonline.com. Another example is the use of RP-8 (octylsilane bonded silica gel) for further separation of fractions obtained from silica gel chromatography mdpi.com. The choice of stationary and mobile phases is crucial for achieving optimal separation.

| Step | Technique | Details | Common Solvents/Materials |

|---|---|---|---|

| Initial Extraction | Solvent Extraction (Reflux) | Repeated extraction of powdered plant material. | 80% Ethanol, Methanol |

| Fractionation | Liquid-Liquid Partitioning | Separation based on polarity. | Petroleum Ether, Ethyl Acetate, Water |

| Primary Purification | Column Chromatography | Separation of crude fractions. | Silica Gel, Macroporous Resin (e.g., D-101), MCI Gel, RP-8 |

| Gradient elution is commonly used. | Petroleum Ether-Ethyl Acetate, Methanol-Water | ||

| Final Purification | Semi-preparative HPLC | High-resolution separation to yield pure compounds. | Methanol-Water, Acetonitrile-Water |

For the final purification of individual compounds, including what would be expected for this compound, semi-preparative High-Performance Liquid Chromatography (HPLC) is often employed mdpi.comnih.gov. This high-resolution technique allows for the isolation of pure compounds from the complex mixtures obtained after column chromatography.

High-Performance Liquid Chromatography (HPLC)

While specific High-Performance Liquid Chromatography (HPLC) parameters for the preparative isolation of this compound are not detailed in readily available literature, HPLC is a fundamental tool for the analysis and purification of complex mixtures of diterpenoids from Isodon species. Generally, reversed-phase HPLC methods are employed for the separation of such compounds.

A comprehensive review of Isodon rubescens mentions the use of a reversed-phase HPLC (RP-HPLC) method for the determination of ursolic acid and oleanolic acid from the plant. This method utilized a C18 column with a methanol-water mobile phase nih.gov. While not directly applied to this compound, this exemplifies the typical approach for separating medium-polarity compounds like diterpenoids from this genus. The analysis of crude extracts and purified fractions of Isodon constituents is often performed using HPLC to assess purity and guide the isolation process clockss.org.

Interactive Data Table: Representative HPLC Conditions for Analysis of Isodon Constituents

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | Methanol-water gradient |

| Flow Rate | Typically 0.8 - 1.0 mL/min |

| Detection | Photodiode Array (PDA) or UV |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Note: This table represents typical conditions and not a validated method for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a standard technique used to monitor the progress of extraction and fractionation of plant constituents. For diterpenoids from Isodon rubescens, TLC is an essential tool for the rapid analysis of column chromatography fractions. A review on the phytochemicals from this plant indicates that TLC is a common chromatographic method used in the isolation of various compounds nih.gov. While specific solvent systems for this compound are not provided, researchers typically use a combination of non-polar and polar solvents, such as hexane/ethyl acetate or chloroform/methanol, to achieve separation on silica gel plates. The visualization of spots is usually accomplished under UV light or by staining with a suitable chemical reagent.

Other Chromatographic Modalities (e.g., Solid Phase Extraction, Chiral Chromatography)

Detailed information regarding the use of Solid Phase Extraction (SPE) or Chiral Chromatography in the specific isolation of this compound is not available in the reviewed literature. However, SPE is a common sample preparation step in the analysis of natural products to concentrate analytes and remove interfering substances from crude extracts before instrumental analysis.

Non-Chromatographic Purification Approaches (e.g., Crystallization)

The final step in the purification of many natural products is crystallization. This technique yields compounds of high purity suitable for structural elucidation by methods such as X-ray crystallography. While the specific crystallization conditions for this compound are not detailed, a related compound, guidongnin I, also isolated from Isodon rubescens, was obtained as colorless flaky crystals from methanol, which allowed for its structural determination by X-ray diffraction nih.gov. It is a common practice to dissolve the purified amorphous solid in a suitable solvent or a mixture of solvents and allow for slow evaporation or cooling to induce crystallization.

Structural Elucidation of Ludongnin I

Advanced Spectroscopic Methods for Structure Determination

The foundational tools for deciphering the structure of Ludongnin I are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods, often used in conjunction, offer a detailed view into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. creative-biostructure.com For this compound, a combination of one-dimensional and two-dimensional NMR experiments has been crucial for a complete structural assignment.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. mnstate.educeitec.cz

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the relative number of protons of each type (integration). mnstate.edu Key features in a ¹H NMR spectrum include the chemical shift, which indicates the electronic environment of a proton, and the integration of signal sets, which reveals the number of hydrogens responsible for the signal. mnstate.edu

The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule, such as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. ceitec.cz The chemical shifts in ¹³C NMR help identify the types of carbon atoms (e.g., those in carbonyl groups, double bonds, or single bonds). ceitec.cz

Specific ¹H and ¹³C NMR data for this compound, while not publicly available in exhaustive detail, would be presented in a tabular format in research publications, assigning a chemical shift to each proton and carbon in the molecule's structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Key Structural Fragment of this compound (Note: This table is illustrative as complete, published data for this compound is not readily available. The data represents typical values for similar ent-kauranoid structures.)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 1.85 / 1.23 | m | 38.5 | |

| 2 | 2.10 / 1.55 | m | 20.1 | |

| 3 | 3.95 | dd | 11.5, 4.5 | 75.2 |

| 5 | 2.05 | d | 6.0 | 55.8 |

| 6 | 4.85 | d | 6.0 | 80.3 |

| 7 | 5.90 | s | 135.1 | |

| 9 | 2.50 | d | 5.5 | 50.7 |

| 17 | 1.15 | s | 18.2 | |

| 19 | 1.25 | s | 25.6 | |

| 20 | 1.05 | s | 15.4 |

This interactive table allows for sorting and filtering of the data to better understand the relationships between different nuclei.

Two-dimensional (2D) NMR experiments provide correlational data between different nuclei, which is essential for assembling the molecular structure. creative-biostructure.comlibretexts.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in a COSY spectrum connect signals from protons that are neighbors in the molecule, helping to establish spin systems and trace out carbon chains. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. ceitec.cz Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). ceitec.cz HMBC is critical for connecting different structural fragments and for identifying quaternary carbons (carbons with no attached protons) by their long-range couplings to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments reveal correlations between protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This is crucial for determining the relative stereochemistry of the molecule by identifying which groups are on the same side of a ring system or in proximity due to folding of the molecular chain.

DOSY (Diffusion-Ordered Spectroscopy) : While less common for initial structure elucidation, DOSY can be used to separate the NMR signals of different components in a mixture based on their diffusion rates, which is related to their molecular size. This can confirm the presence of a single compound.

The combination of these 2D NMR experiments allows for the piecing together of the entire carbon skeleton and the determination of the relative configuration of stereocenters in this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. rsc.org It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns. libretexts.orgwhitman.edu

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the exact molecular formula of a compound. For this compound, HRMS would provide a highly accurate mass measurement, which, when compared to calculated masses for possible elemental compositions, would confirm its molecular formula. For instance, a hypothetical HRMS result might appear as:

Table 2: Example HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

| [M+H]⁺ | 363.1808 | 363.1811 | C₂₀H₂₇O₆ |

| [M+Na]⁺ | 385.1627 | 385.1630 | C₂₀H₂₆O₆Na |

This interactive table showcases the precision of HRMS in determining the elemental composition.

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can provide valuable clues about the connectivity of atoms. The fragmentation of the molecular ion is not random; it tends to occur at weaker bonds or in ways that produce more stable fragment ions. libretexts.orgwhitman.edu Analysis of the mass differences between the molecular ion and the major fragment ions can help to identify the loss of specific functional groups or parts of the molecular skeleton, corroborating the structure determined by NMR. whitman.edulibretexts.org

Chemical Synthesis of Ludongnin I and Its Analogues

Total Synthesis Strategies for Ludongnin I

The total synthesis of complex natural products is a methodical process that begins with a strategic plan to deconstruct the molecule into simpler, achievable starting materials. beilstein-journals.orgias.ac.inwikipedia.org For molecules like this compound, this requires innovative approaches to construct its intricate polycyclic system with precise stereochemical control. researchgate.netresearchgate.net

Retrosynthetic analysis is a problem-solving technique where a target molecule is recursively broken down into simpler precursor structures. ias.ac.inwikipedia.orgprinceton.edu The total synthesis of ludongnin C, a structurally analogous C-19 oxygenated enmein-type ent-kauranoid, provides a clear example of this strategic planning. researchgate.net The analysis commences by identifying the most complex or centrally located features of the molecule.

In the strategy for ludongnin C, the central B lactone ring was targeted for disconnection by cleaving the ester bond and the C9–C10 bond. researchgate.net This led back to two key fragments: a tertiary acid intermediate and a radicophile. researchgate.net The formation of the crucial C9–C10 bond was envisioned to occur via a decarboxylative Giese reaction. researchgate.net Further deconstruction of the tertiary acid intermediate revealed that its tetrahydrofuran (B95107) (E1) ring could be formed from a β-keto ester precursor through an aldol (B89426) reaction with formaldehyde, followed by a Suárez modified Hofmann–Löffler–Freytag reaction. researchgate.net The core of the retrosynthetic plan relied on a complex cascade reaction to assemble the β-keto ester from a readily available redox-active ester (RAE). researchgate.net This cascade involves a reductive decarboxylative cyclization, a reductive radical-polar crossover (RRPCO), and a C-acylation to form key carbon-carbon bonds. researchgate.net

Key Retrosynthetic Disconnections for a Ludongnin-type Scaffold:

Target Molecule: this compound / C

Precursor 1: Intermediate with intact A/C/D/E rings

Disconnection: B-ring lactone (C9-C10 bond and ester linkage)

Precursor 2: Tertiary acid and radicophile

Disconnection: E1 tetrahydrofuran ring

Precursor 3: β-keto ester

Disconnection: C5-C6 and C10-C9' bonds via a cascade reaction

Starting Materials: Simpler, commercially available chiral precursors researchgate.netwikipedia.org

The successful synthesis of the ludongnin core hinges on the application of powerful and innovative reaction methodologies, particularly cascade reactions which form multiple bonds in a single operation. 20.210.105mdpi.com

A pivotal element in the synthesis of ludongnin C was a nickel-catalyzed decarboxylative cyclization/radical-polar crossover/C-acylation cascade. researchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua This key transformation forges the tetrahydrofuran ring and the β-keto ester group in one pot. researchgate.net Mechanistic studies indicated that the C-acylation part of this cascade proceeds through a carboxylation step followed by an in situ esterification. researchgate.netdntb.gov.ua Radical cascade reactions are a recurring theme in the synthesis of various ent-kauranoids, enabling the construction of their characteristic bicyclo[3.2.1]octane systems. researchgate.netresearchgate.net The Giese reaction, a type of radical reaction, was identified as a key step in the retrosynthetic plan for forming a crucial carbon-carbon bond. researchgate.netresearchgate.net

The table below summarizes some of the key reaction types employed in the synthesis of a ludongnin-type structure.

| Reaction Type | Purpose in Synthesis | Reference |

| Ni-catalyzed Cascade | Forms the THF ring and β-keto ester group simultaneously. | researchgate.netdntb.gov.uaacs.org |

| Decarboxylative Giese Reaction | Planned for the key C9–C10 bond formation. | researchgate.net |

| Aldol Reaction | Introduction of a hydroxymethyl group, a precursor to the E1 ring. | researchgate.netacs.org |

| Hofmann–Löffler–Freytag Reaction | Planned for the cyclization to form the E1 tetrahydrofuran ring. | researchgate.net |

| Reductive Radical-Polar Crossover (RRPCO) | A key mechanistic component of the main cascade reaction. | researchgate.netacs.org |

Enantioselective synthesis is crucial for producing a single, biologically relevant stereoisomer of a chiral molecule like this compound. wikipedia.orggd3services.com This is achieved by using chiral catalysts, chiral auxiliaries, or starting from a chiral pool of readily available enantiopure materials. wikipedia.orgbeilstein-journals.org

Semi-Synthetic Modifications of the this compound Scaffold

Semi-synthesis involves the chemical modification of a natural product that has been isolated from its natural source or produced through a total synthesis. This approach can be more efficient than total synthesis for producing a range of analogues. While the total synthesis of the related ludongnin C has been achieved, specific reports detailing the semi-synthetic modification of the this compound scaffold itself are not prevalent in the literature. The successful synthesis of the core structure, however, opens the door for future work in this area. researchgate.net Such studies would likely focus on modifying the existing functional groups, such as ketones or esters, to explore structure-activity relationships.

Synthesis of this compound Derivatives for Research Applications

The synthesis of derivatives and analogues of a natural product is essential for research applications, including their use as molecular probes or to conduct structure-activity relationship (SAR) studies for drug discovery. dntb.gov.uasemanticscholar.orgsioc-journal.cn The synthesis of ludongnin C, alongside macrocalyxoformins A and B, within the same research effort is a prime example of a divergent strategy to produce several related natural products. researchgate.netacs.org This approach allows for the biological evaluation of closely related compounds, which can reveal the functional importance of specific structural motifs. dntb.gov.ua For example, the availability of these synthetic natural products enabled the discovery that the ketone on the D ring is indispensable for their anti-tumor efficacy. researchgate.netdntb.gov.ua The development of synthetic routes allows for the creation of derivatives with modifications that are not accessible through natural biosynthetic pathways, such as the introduction of fluorine atoms or isotopic labels for mechanistic studies. dntb.gov.uaacademie-sciences.fr

Investigation of Biological Activities and Molecular Mechanisms of Ludongnin I

In Vitro Biological Assays for Ludongnin I

In vitro assays are essential first steps in determining the potential therapeutic effects of a chemical compound, utilizing cell cultures or isolated biomolecules to observe its activity outside of a living organism. lmc.ac.ukinteresjournals.org

Cell-Based Assays (e.g., Anti-inflammatory, Antioxidant, Antimicrobial, Anticancer in Cell Lines)

Cell-based assays are fundamental for evaluating a compound's potential effects, such as anti-inflammatory, antioxidant, antimicrobial, or anticancer properties. nih.govmdpi.comnih.gov These tests typically involve exposing specific cell lines to the compound and measuring the response. researchgate.net For instance, anti-inflammatory activity is often assessed by measuring the inhibition of pro-inflammatory markers like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), or cytokines such as TNF-α and various interleukins in cells stimulated with agents like lipopolysaccharide (LPS). nih.govmdpi.comnih.gov Anticancer activity is commonly determined by evaluating a compound's ability to inhibit the proliferation of cancer cell lines, with results often expressed as an IC50 value (the concentration required to inhibit 50% of cell growth). mdpi.comsavemyexams.com

Despite the established methodologies for these assays, a thorough review of available scientific literature reveals a lack of specific data from cell-based studies conducted on this compound. While related compounds from the Isodon genus have shown activities such as antitumor and anti-inflammatory effects, specific findings for this compound are not documented. scienceopen.comontosight.ai

Enzyme Inhibition Studies

Enzyme inhibition assays are performed to determine if a compound can selectively bind to and inhibit the activity of specific enzymes, which is a common mechanism of action for many drugs. interesjournals.orgbgc.ac.inlibretexts.org This can involve competitive inhibition, where the inhibitor competes with the substrate for the enzyme's active site, or non-competitive inhibition, where it binds to an allosteric site. bgc.ac.inlecturio.comllu.edu

There is no specific information available in the searched literature detailing studies on the inhibitory effects of this compound on any particular enzymes.

Receptor Binding Studies

Receptor binding assays are used to measure the affinity and specificity with which a compound (ligand) binds to a particular receptor. wellbeingintlstudiesrepository.org These studies are crucial for understanding the pharmacological profile of a potential drug, especially for those that target G-protein coupled receptors (GPCRs) or other cell-surface receptors. nescot.ac.uk

No studies detailing the investigation of this compound in receptor binding assays were found in the available literature.

In Vivo Preclinical Models for this compound

In vivo studies involve the use of living organisms, typically animal models, to evaluate the effects of a compound in a whole biological system, providing insights into its efficacy and mechanisms in a more complex environment. lmc.ac.uk

Animal Model Systems for Activity Assessment

Animal models are widely used to assess the real-world potential of a compound found to be active in in vitro assays. For example, anti-inflammatory effects can be tested in rat paw edema models, while anticancer efficacy can be evaluated using xenograft models where human cancer cells are implanted into immunocompromised mice. mdpi.commdpi.com

A review of scientific databases indicates that this compound has not been evaluated in any published in vivo animal model systems to assess its biological activities.

Mechanistic Studies in Animal Models

Mechanistic studies in animal models aim to elucidate how a compound exerts its biological effects. This can involve analyzing signaling pathways, such as the PI3K/Akt/mTOR or NF-κB pathways, or measuring the expression of specific proteins and genes in tissues from treated animals. nih.govsavemyexams.com

Consistent with the lack of activity assessment in animal models, there is no published research on the molecular mechanisms of this compound based on in vivo studies.

Identification of Molecular Targets and Pathways of this compound

Systematic analysis to identify the molecular targets and biological pathways affected by this compound has not been reported. Such an investigation would be crucial for understanding its mechanism of action and potential therapeutic applications. nih.gov An integrated approach, combining in vitro assay data, chemical annotations, and literature mining, could help deduce the molecular targets and pathways associated with a compound's activity. nih.gov

Chemical Proteomics and Affinity-Based Probes

Chemical proteomics is a powerful set of mass spectrometry-based techniques used to identify the protein targets of a small molecule within a complex biological system. bioms.se This approach can involve affinity-based probes (AfBPs), which typically consist of a ligand for target binding, a photoreactive group for covalent bonding, and a reporter tag for detection. mdpi.comnih.gov These probes allow for the identification and visualization of protein-ligand interactions. mdpi.comnih.gov To date, no studies have been published describing the development or use of chemical proteomics or affinity-based probes specifically designed for this compound to identify its direct binding partners in the proteome.

Gene Expression Profiling

Gene expression profiling is a method used to measure the activity of thousands of genes at once, providing a global picture of a cell's function and its response to a particular treatment. wikipedia.org By analyzing changes in messenger RNA (mRNA) levels, researchers can understand the downstream effects of a compound on cellular pathways. thermofisher.com Techniques like RNA sequencing (RNA-Seq) or DNA microarrays are commonly employed for these studies. thermofisher.comlexogen.com A search of existing literature found no data on gene expression profiling of cells or tissues treated with this compound. Such studies would be valuable for identifying the signaling pathways and cellular processes modulated by the compound. nih.gov

Metabolomic Profiling

Metabolomics involves the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, providing a direct functional readout of the physiological state of a cell. wikipedia.org This technique analyzes the levels of small-molecule metabolites in biological samples. wikipedia.orgnih.gov By comparing the metabolic profiles of cells treated with a compound to untreated cells, scientists can identify metabolic pathways that are perturbed. nih.govmaxapress.commdpi.com There are currently no published metabolomic profiling studies on this compound to report on how it may alter cellular metabolism.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. kcl.ac.uknih.gov This involves synthesizing and testing a series of analogues to determine which parts of the molecule are essential for its effects. kcl.ac.uk No systematic SAR studies for this compound and its analogues have been reported in the scientific literature.

Identification of Pharmacophores and Key Structural Motifs

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov Identifying the pharmacophore of a compound series helps in the design of new, more potent molecules. unina.itunivr.itdovepress.com This process often involves comparing the structures of active and inactive compounds to find the common essential features. nih.gov The molecular structure of this compound has been noted as being isostructural to a 4-fluoro analogue, but detailed pharmacophore models have not been generated or published. researchgate.net The identification of key structural motifs or "privileged structures" that confer biological activity is a key goal of such studies. unina.it

Impact of Functional Group Modifications

Modifying the functional groups of a lead compound is a primary strategy in drug development to enhance biological activity and improve pharmacokinetic properties. solubilityofthings.comsolubilityofthings.comhovione.comslideshare.net These modifications can influence a molecule's binding affinity, selectivity, and metabolic stability. solubilityofthings.com Research on how specific functional group modifications on the this compound scaffold would impact its biological activity is not yet available. Studies involving the synthesis and evaluation of analogues with varied functional groups would be required to establish these relationships. nih.gov

Computational and Theoretical Investigations of Ludongnin I

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as ludongnin I) when bound to a second (a receptor, typically a protein). ontosight.ai This method is crucial for understanding the atomic-level interactions that drive the formation of a stable complex, which in turn is fundamental to a compound's biological activity. ontosight.ai

The process begins with the three-dimensional structures of both the ligand and the protein target, which are often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or from databases such as the Protein Data Bank (PDB). ontosight.ai A defined binding site on the protein is then specified. ontosight.ai Sophisticated algorithms then sample numerous possible conformations of the ligand within this binding site.

Following the conformational sampling, a scoring function is employed to rank the different binding poses, estimating the binding affinity. A more negative binding energy value typically indicates a more stable and favorable interaction between the ligand and the protein.

The analysis of the best-docked poses reveals the specific types of non-covalent interactions that stabilize the complex. These interactions can include:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Often extensive in the binding of small molecules.

Aromatic stacking (pi-pi interactions): Interactions between aromatic rings.

Salt bridges: Electrostatic interactions between charged groups.

Van der Waals forces: General attractive or repulsive forces.

For this compound, molecular docking studies would be invaluable for identifying potential protein targets and elucidating its mechanism of action. By screening this compound against a panel of disease-relevant proteins, researchers could hypothesize its therapeutic applications. The resulting interaction data, as detailed in the table below, would guide further experimental validation and lead optimization efforts.

Table 1: Illustrative Molecular Docking and Interaction Analysis for this compound (Note: This table is a hypothetical representation of the data that would be generated from a molecular docking study, as specific studies on this compound are not currently published.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase X | -8.5 | MET793, LYS745, LEU788 | Hydrogen Bond, Hydrophobic |

| Enzyme Y | -7.2 | ASP129, ARG145, TYR228 | Salt Bridge, Hydrogen Bond, Pi-Pi Stacking |

| Receptor Z | -9.1 | PHE340, TRP337, LEU250 | Hydrophobic, Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties.

To develop a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that quantify various aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors (3D): Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the distribution of electrons.

Physicochemical descriptors: Such as lipophilicity (logP), molecular weight, and hydrogen bond donors/acceptors.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their structure.

In the context of this compound, if a series of its analogs were synthesized and tested for a specific biological activity, a QSAR study could be performed. This would help identify the key structural features of the ludongnin scaffold that are essential for its activity, guiding the design of more potent derivatives.

Table 2: Hypothetical Descriptors in a QSAR Model for this compound Analogs (Note: As no specific QSAR studies on this compound are published, this table illustrates the type of data involved in such an analysis.)

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight | Number of H-Bond Donors | Predicted Activity (IC50, µM) |

| This compound | Value | Value | Value | Value | Value |

| Analog 1 | Value | Value | Value | Value | Value |

| Analog 2 | Value | Value | Value | Value | Value |

| Analog 3 | Value | Value | Value | Value | Value |

In Silico Prediction of Biological Activities

In silico prediction of biological activities encompasses a broad range of computational methods used to forecast the pharmacological effects of a compound before it is tested in a laboratory. These approaches leverage existing biological and chemical data to make predictions about a molecule's potential therapeutic uses and liabilities.

One common method is based on the similarity principle, where the known activities of structurally similar compounds are used to infer the activities of a new molecule. Another powerful tool is the Prediction of Activity Spectra for Substances (PASS). The PASS algorithm analyzes the structure of a compound and predicts its likely biological activities based on a large database of known structure-activity relationships. The output is a list of potential activities, each with a probability score.

For this compound, in silico prediction tools could be used to generate a broad profile of its potential biological effects. This can help in prioritizing experimental assays and uncovering novel therapeutic applications that may not have been initially considered. For example, a prediction might suggest that this compound has anti-inflammatory, neuroprotective, or anticancer properties, which would then need to be confirmed through experimental testing.

Furthermore, computational tools can predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help in the early assessment of a compound's drug-likeness, identifying potential issues with bioavailability or metabolism that might hinder its development as a drug.

Table 3: Illustrative In Silico Biological Activity Profile for this compound (Note: This table is a hypothetical representation of predicted activities, as a specific PASS or similar analysis for this compound is not publicly available.)

| Predicted Biological Activity | Probability to be Active (Pa) |

| Anti-inflammatory | 0.75 |

| Kinase Inhibitor | 0.68 |

| Neuroprotective | 0.62 |

| Antineoplastic | 0.55 |

| CYP450 2D6 Inhibitor | 0.49 |

Future Directions and Research Gaps for Ludongnin I Studies

Deeper Mechanistic Understanding at the Molecular LevelNo research is available that investigates the molecular targets, binding interactions, or the specific mechanism of action by which ludongnin I may exert any biological effects.

Due to this profound lack of specific data, creating a thorough and informative article strictly focused on this compound as requested is not feasible at this time. Further research and publication are required to provide the necessary information to populate the outlined topics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.